molecular formula C9H10F3NO B1485040 2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine CAS No. 2098125-95-0

2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine

Cat. No. B1485040
CAS RN: 2098125-95-0
M. Wt: 205.18 g/mol
InChI Key: VNQSDZKIZQLAMU-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine, also known as 2F-DFME, is a fluorinated amine compound that has been studied for its potential applications in scientific research. It has been studied extensively for its ability to act as a ligand for certain proteins and its ability to modulate certain physiological processes.

Scientific Research Applications

Chiral Derivatizing Agent

The compound has been utilized in the study of chiral derivatization, a technique important for determining the enantiomeric purity and configuration of chiral substances. For example, fluoro-2 phenyl-2 amino-1 ethane was synthesized from styrene, and its enantiomers were separated to determine their absolute configurations. This process highlights the compound's utility as a chiral derivatizing agent, assisting in the distinction of amides prepared with different chiral acids through fluorine NMR (Hamman, 1989).

Novel Fluorinated Materials

Research has also focused on the development of novel fluorinated materials for advanced applications. A specific study synthesized a novel trifluoromethyl-substituted bis(ether amine) monomer leading to a series of fluorinated polyimides. These polyimides displayed outstanding properties such as high solubility, transparency, low dielectric constants, and excellent thermal stability, making them suitable for use in electronics and optics (Chung, Tzu, & Hsiao, 2006).

Organometallic Chemistry

In organometallic chemistry, the compound has contributed to the synthesis and understanding of complex organometallic structures. A study on the reaction of phenyltrifluorosilane and related compounds with amines demonstrated the formation of novel quasisilatranes, highlighting the compound's role in expanding the diversity of organometallic frameworks (Voronkov et al., 2006).

Synthesis of Enantiomerically Pure Compounds

The compound has been involved in the synthesis of enantiomerically pure compounds, which is critical in pharmaceutical research for the development of drugs with specific chiral activities. Research on synthesizing and characterizing fluorous (S)- and (R)-1-phenylethylamines for the resolution of racemic acids through diastereomeric salt formation is an example of its application in this area (Szabó et al., 2006).

Study of Coordinative Properties

Another study focused on the coordinative properties of highly fluorinated solvents with amino and ether groups. This research provided insights into the interactions between inorganic monocations and perfluorotripentylamine, offering valuable information for applications in materials science and catalysis (Boswell et al., 2005).

properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-7(5-13)6-3-1-2-4-8(6)14-9(11)12/h1-4,7,9H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQSDZKIZQLAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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